5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-methylsulfanylimidazo[1,2-c]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPZHRVLPWSBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=NC=CN21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine typically involves the annulation of amidines with saturated ketones under copper catalysis. One effective method reported involves the use of 4-Hydroxy-TEMPO-mediated [3 + 3] annulation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the methylthio group. Common reagents and conditions used in these reactions include copper catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it has been studied as a phosphodiesterase inhibitor, where it inhibits the enzyme’s activity, leading to increased levels of cyclic AMP (cAMP) within cells . This can modulate various physiological processes, including inflammation and immune responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features, molecular properties, and inferred activities of 5-(methylthio)imidazo[1,2-f]pyrimidin-7-amine and its analogs:
Key Observations
Core Heterocycle Influence
- Imidazo[1,2-f]pyrimidine (target compound): Offers a compact bicyclic system with nitrogen atoms at positions 1, 3, and 7, enabling hydrogen bonding with biological targets .
- Substituents at N7 (e.g., CF₃, benzo[b]thiophenyl) enhance lipophilicity and target affinity .
Substituent Effects
- Methylthio (-SMe) vs.
- Aromatic vs. Aliphatic Amines : The target compound’s -NH₂ at C7 contrasts with bulkier N7 substituents in triazolo derivatives (e.g., D2’s benzo[b]thiophenyl group). Bulky groups may improve selectivity but reduce solubility .
- Electron-Withdrawing Groups : The -CF₃ group in ’s compound enhances metabolic stability but may limit aqueous solubility .
Biological Activity
5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Overview of Biological Activity
The imidazo[1,2-f]pyrimidine scaffold has been associated with various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. Research indicates that derivatives of this compound exhibit potent inhibition against different cancer cell lines, primarily through mechanisms involving apoptosis and cell cycle arrest.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported that imidazo[1,2-a]pyrimidine derivatives showed remarkable inhibition of MCF-7 breast cancer cells with IC50 values ranging from 35.1 to 43.4 μM . These findings suggest a promising role for this compound in breast cancer treatment.
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. A notable mechanism involves the modulation of the Bax/Bcl-2 ratio, which is crucial in regulating apoptotic pathways. Increased levels of pro-apoptotic Bax relative to anti-apoptotic Bcl-2 were observed upon treatment with certain derivatives, indicating activation of apoptotic signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
| Substituent | Effect on Activity |
|---|---|
| Methylthio Group | Enhances cytotoxicity against cancer cells |
| Additional Aromatic Rings | Increases selectivity for specific targets |
| Variations in Alkyl Chains | Modulates pharmacokinetic properties |
Research indicates that modifications at specific positions on the imidazo[1,2-f]pyrimidine core can lead to improved potency and selectivity against cancer cell lines .
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in preclinical settings:
-
MCF-7 Cell Line Study :
- Objective : Evaluate cytotoxic effects.
- Findings : Significant inhibition observed with IC50 values around 39 μM. Induction of apoptosis was confirmed through increased Bax/Bcl-2 ratios.
- In Vivo Studies :
- Mechanistic Insights :
Q & A
Q. What are the common synthetic routes for 5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine, and how are intermediates characterized?
The synthesis typically involves cyclization of imidazo[1,2-f]pyrimidine precursors. A multi-step approach is employed:
- Step 1 : Formation of the pyrimidine core via cyclization reactions, often using precursors like 3-aminoimidazo[1,2-a]pyridines under Friedländer conditions (e.g., aldehydes/ketones with AlCl₃) .
- Step 2 : Introduction of the methylthio (-SMe) group at position 5 through nucleophilic substitution or thiolation reactions.
- Step 3 : Functionalization at position 7 with an amine group via Buchwald-Hartwig amination or direct amination .
Characterization : Intermediates are validated using -NMR, -NMR, and IR spectroscopy. Single-crystal X-ray diffraction (e.g., as in ) confirms regiochemistry and stereochemistry .
Q. How can researchers validate the structural integrity of this compound?
Key methodologies include:
- Spectroscopy : -NMR detects proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while -NMR identifies carbon types (e.g., C-SMe at ~120 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming regioselectivity (e.g., as in ) .
Q. What stability considerations are critical for handling this compound in aqueous and non-aqueous solvents?
- pH Sensitivity : The methylthio group may hydrolyze under acidic/basic conditions. Stability assays in buffers (pH 3–11) are recommended .
- Oxidative Stability : Susceptibility to oxidation (e.g., forming sulfoxide derivatives) requires inert atmospheres (N₂/Ar) and antioxidants like BHT .
- Solvent Compatibility : Stable in DMSO and DMF but may degrade in protic solvents (e.g., MeOH) over time. Accelerated stability testing (40°C/75% RH) is advised .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and activation energies for key steps (e.g., cyclization) .
- Reaction Path Search : Tools like GRRM or AFIR simulate alternative pathways to minimize byproducts .
- Machine Learning : Train models on reaction databases to predict optimal catalysts (e.g., Pd/Cu systems for amination) and solvent systems .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-Response Replication : Standardize assays (e.g., IC₅₀ measurements) using multiple cell lines and control compounds .
- Target Validation : Combine docking studies (e.g., AutoDock Vina) with CRISPR-Cas9 knockout models to confirm enzyme inhibition (e.g., kinase targets) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers due to assay variability .
Q. What advanced purification techniques are recommended for isolating enantiomers or regioisomers?
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA gradients .
- Membrane Technologies : Nanofiltration or reverse osmosis for solvent recovery and impurity removal .
- Crystallization Screening : High-throughput platforms (e.g., Crystal16) optimize solvent/anti-solvent ratios for polymorph control .
Q. How can researchers design experiments to study the compound’s reactivity in multi-component reactions?
-
DoE (Design of Experiments) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and stoichiometry .
Factor Low Level High Level Temp 80°C 120°C Catalyst 5 mol% 15 mol% Solvent DMF Toluene -
In Situ Monitoring : Use ReactIR or HPLC-MS to track intermediate formation and adjust conditions dynamically .
Q. What strategies address stereochemical challenges in synthesizing imidazo[1,2-f]pyrimidine derivatives?
- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to control asymmetric centers during cyclization .
- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru) to bias stereochemical outcomes .
- Crystallographic Analysis : Resolve enantiomer-specific crystal structures to guide synthetic modifications (e.g., ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
